molecular formula C14H11BrFNO2 B12449054 2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide

2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B12449054
M. Wt: 324.14 g/mol
InChI Key: MLGYXUMCHYSTHN-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 3-bromophenol with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Bromophenol is reacted with acetic anhydride to form 3-bromophenyl acetate.

    Step 2: The 3-bromophenyl acetate is then reacted with 2-fluoroaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(3-Bromophenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(3-Bromophenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(3-Bromophenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C14H11BrFNO2/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18)

InChI Key

MLGYXUMCHYSTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Br)F

Origin of Product

United States

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